molecular formula C12H15BrO2 B14035611 1-(5-(Bromomethyl)-2-ethoxyphenyl)propan-2-one

1-(5-(Bromomethyl)-2-ethoxyphenyl)propan-2-one

Katalognummer: B14035611
Molekulargewicht: 271.15 g/mol
InChI-Schlüssel: FCLIRTVJLQMVQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-(Bromomethyl)-2-ethoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a bromomethyl group, an ethoxy group, and a propanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Bromomethyl)-2-ethoxyphenyl)propan-2-one typically involves the bromination of a precursor compound followed by further functionalization. One common method includes the bromination of 2-ethoxybenzyl alcohol to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction to attach the propanone moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and acylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-(Bromomethyl)-2-ethoxyphenyl)propan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

    Condensation Reactions: The carbonyl group in the propanone moiety can engage in condensation reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-(Bromomethyl)-2-ethoxyphenyl)propan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the synthesis of polymers and other advanced materials.

Wirkmechanismus

The mechanism by which 1-(5-(Bromomethyl)-2-ethoxyphenyl)propan-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets through its functional groups, influencing various molecular pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the carbonyl group can participate in hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

    1-(5-(Chloromethyl)-2-ethoxyphenyl)propan-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(5-(Methyl)-2-ethoxyphenyl)propan-2-one: Lacks the halogen substituent, affecting its reactivity and applications.

Uniqueness: 1-(5-(Bromomethyl)-2-ethoxyphenyl)propan-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and related fields.

Eigenschaften

Molekularformel

C12H15BrO2

Molekulargewicht

271.15 g/mol

IUPAC-Name

1-[5-(bromomethyl)-2-ethoxyphenyl]propan-2-one

InChI

InChI=1S/C12H15BrO2/c1-3-15-12-5-4-10(8-13)7-11(12)6-9(2)14/h4-5,7H,3,6,8H2,1-2H3

InChI-Schlüssel

FCLIRTVJLQMVQI-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1)CBr)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.